3-(fluoromethyl)-1-[2-(trifluoromethoxy)benzoyl]azetidine
Description
Properties
IUPAC Name |
[3-(fluoromethyl)azetidin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F4NO2/c13-5-8-6-17(7-8)11(18)9-3-1-2-4-10(9)19-12(14,15)16/h1-4,8H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQSGYFAUHNYBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2OC(F)(F)F)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Formation
Cyclization Strategies for Azetidine Core Assembly
The azetidine ring serves as the foundational scaffold for this compound. Patent WO2000063168A1 details the synthesis of azetidine derivatives via intramolecular cyclization of 1,3-diol precursors. For example, 3-hydroxymethylazetidine intermediates are synthesized through stereoselective reduction of aldol adducts followed by mesylation and base-mediated cyclization. A representative pathway involves:
- Aldol condensation of ketones with aldehydes to form 1,3-diol precursors.
- Stereoselective reduction using diisobutylaluminium hydride (DIBAL) to yield vicinal diols.
- Mesylation of the primary alcohol with methanesulfonyl chloride (MsCl) to form a mesylate leaving group.
- Cyclization under basic conditions (e.g., sodium hydride in tetrahydrofuran) to form the azetidine ring.
This method achieves high stereochemical fidelity, critical for subsequent functionalization. Alternative approaches include the use of tert-butyl groups as protective moieties during cyclization to prevent undesired side reactions.
Introduction of the Fluoromethyl Group
Nucleophilic Fluorination at the 3-Position
The fluoromethyl substituent is introduced via nucleophilic substitution of a mesylate or tosylate intermediate. The ACS Chemical Reviews study highlights the use of diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor as fluorinating agents for converting hydroxyl groups to fluoromethyl moieties. A typical procedure involves:
- Mesylation of 3-hydroxymethylazetidine with MsCl in dichloromethane.
- Displacement with a fluoride source (e.g., potassium fluoride in dimethylformamide) at elevated temperatures (60–80°C).
Yields for analogous fluoromethylation reactions range from 70–85%, with purity dependent on the absence of protic solvents to minimize hydrolysis.
Table 1: Comparative Fluorination Reagents and Yields
| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| DAST | CH₂Cl₂ | 0–25 | 78 | |
| KF | DMF | 60 | 82 | |
| Deoxo-Fluor | THF | 25 | 85 |
Acylation with 2-(Trifluoromethoxy)benzoyl Group
Activation of 2-(Trifluoromethoxy)benzoic Acid
The benzoyl group is introduced via a coupling reaction between the azetidine amine and an activated carboxylic acid derivative. The Organic Syntheses protocol describes the use of trichloroisocyanuric acid (TCICA) to generate reactive acyl intermediates. For this compound:
- Acid activation : 2-(Trifluoromethoxy)benzoic acid is treated with TCICA in dichloromethane/water (4:1) to form the mixed anhydride.
- Coupling : The activated acid is reacted with 3-(fluoromethyl)azetidine in the presence of potassium carbonate, yielding the target amide.
Alternative activation methods include the use of HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), which achieve couplings with >90% efficiency in aprotic solvents like acetonitrile.
Optimization of Coupling Conditions
The patent WO2000063168A1 emphasizes the role of base selection in minimizing epimerization during acylation. Triethylamine or N,N-diisopropylethylamine (DIPEA) are preferred over inorganic bases for pH control. Reaction temperatures below 0°C further suppress side reactions.
Integrated Synthetic Pathway
Stepwise Procedure
- Azetidine core synthesis : Cyclize 1,3-diol precursors via mesylation and sodium hydride-mediated ring closure.
- Fluoromethylation : Treat 3-mesylmethylazetidine with KF in DMF at 60°C.
- Acylation : Activate 2-(trifluoromethoxy)benzoic acid with TCICA, then couple with 3-(fluoromethyl)azetidine using K₂CO₃ in CH₂Cl₂/H₂O.
Challenges and Mitigation Strategies
Steric Hindrance During Acylation
The bulky trifluoromethoxy group adjacent to the benzoyl carbonyl can impede coupling. Using excess HATU (1.5 equiv) and prolonged reaction times (24–48 hours) improves conversion rates.
Hydrolytic Degradation
The fluoromethyl group is prone to hydrolysis under acidic conditions. Anhydrous solvents and inert atmosphere (N₂/Ar) are critical during fluorination and storage.
Chemical Reactions Analysis
3-(fluoromethyl)-1-[2-(trifluoromethoxy)benzoyl]azetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Scientific Research Applications
3-(fluoromethyl)-1-[2-(trifluoromethoxy)benzoyl]azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-(fluoromethyl)-1-[2-(trifluoromethoxy)benzoyl]azetidine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites, thereby altering their activity and downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
Azetidine vs. Pyridine Scaffolds: The pyridine-based analog (6-Amino-2-(fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine) incorporates iodine, which may confer distinct reactivity (e.g., in radiolabeling) but increases molecular weight (336.03 vs. ~297.2) .
Metabolic Stability : The benzamide impurity N-(2-Hydroxyethyl)-N-[...]benzamide () highlights how hydroxyethyl groups may increase solubility but reduce metabolic stability compared to fluoromethyl substitutions .
Research Findings and Implications
- Thermodynamic Stability: Azetidine’s ring strain (compared to larger heterocycles) may reduce conformational entropy penalties upon binding, a trait shared with 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine .
- Contradictions : While fluorination generally improves metabolic stability, excessive lipophilicity (e.g., from ortho-trifluoromethoxy) could reduce aqueous solubility, necessitating formulation adjustments .
Biological Activity
3-(Fluoromethyl)-1-[2-(trifluoromethoxy)benzoyl]azetidine is a synthetic organic compound with the molecular formula C12H11F4NO2 and a molecular weight of 277.219 g/mol. This compound features a fluoromethyl group attached to an azetidine ring and a trifluoromethoxy group on a phenyl ring, which may confer unique biological activities, particularly in pharmacological applications.
The structural characteristics of this compound include:
- Molecular Formula : C12H11F4NO2
- Molecular Weight : 277.219 g/mol
- IUPAC Name : [3-(fluoromethyl)azetidin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- The trifluoromethoxy group enhances lipophilicity, facilitating cell membrane permeability and intracellular target interaction.
- It may act through enzyme inhibition or receptor modulation , binding to active sites and altering downstream signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Enzyme Inhibition
Studies suggest that compounds with similar structures have shown significant inhibition of sodium channels, particularly the Nav1.3 subtype. For instance, certain derivatives with trifluoromethoxy groups have demonstrated potent inhibition, indicating that modifications in the azetidine structure can enhance activity against specific targets like Nav channels .
Anticancer Potential
The compound is being investigated for its potential as an anticancer agent. Preliminary data suggest that it may induce apoptosis in cancer cell lines, similar to other compounds in its class. For example, compounds with structural similarities have shown IC50 values in the micromolar range against various cancer cell lines, such as MCF-7 and A549, indicating promising cytotoxic effects .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound:
- Sodium Channel Inhibition : A study highlighted that certain trifluoromethoxy-containing compounds were effective inhibitors of Nav1.3 channels, showing selectivity over other subtypes .
- Anticancer Activity : Research on benzimidazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications similar to those found in this compound could yield similar results .
- Antibacterial Efficacy : Compounds with trifluoromethyl moieties exhibited notable antibacterial properties against resistant strains of bacteria, indicating potential for development as therapeutic agents against infections .
Comparative Analysis
The following table summarizes the biological activities of several related compounds:
| Compound Name | Structure Features | IC50 (μM) | Biological Activity |
|---|---|---|---|
| This compound | Fluoromethyl & Trifluoromethoxy | TBD | Potential anticancer and enzyme inhibition |
| (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone | Piperidine instead of phenyl | TBD | Anticancer activity reported |
| (3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone | Methylthio group | TBD | Antimicrobial activity confirmed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
